8-Ethynyl Substitution Confers a 120-Fold Potency Increase in KRAS G12D Biochemical Assay
The incorporation of an 8-ethynyl group on the naphthalene core leads to a dramatic 120-fold increase in biochemical potency compared to the unsubstituted parent compound. For compound 33 (8-ethynyl-naphthyl), the KRAS G12D biochemical activity was significantly enhanced relative to compound 26 (unsubstituted naphthyl) . This establishes the 8-ethynyl substituent as the key driver for achieving nanomolar-level activity, making it an indispensable feature for any viable KRAS G12D inhibitor candidate.
| Evidence Dimension | Biochemical potency in KRAS G12D assay |
|---|---|
| Target Compound Data | Compound 33 (8-ethynyl-naphthyl): 120-fold more potent than parent |
| Comparator Or Baseline | Compound 26 (unsubstituted naphthyl): baseline potency |
| Quantified Difference | 120-fold increase |
| Conditions | KRAS G12D biochemical assay, as reported in J. Med. Chem. 2022 |
Why This Matters
This quantifies the critical contribution of the 8-ethynyl group to target engagement, which is essential for selecting a precursor that can reliably yield a potent inhibitor.
- [1] Wang, X., Allen, S., Blake, J. F., Bowcut, V., Briere, D. M., Calinisan, A., ... & Marx, M. A. (2022). Identification of MRTX1133, a Noncovalent, Potent, and Selective KRAS G12D Inhibitor. *Journal of Medicinal Chemistry*, 65(4), 3123-3147. View Source
